154303-05-6 154303-05-6 Effective irreversible antagonist of αVβ3 integrin that disrupts attachment of osteoclasts to bone and inhibits bone reabsorption (IC50 = 0.1 nM).
Brand Name: Vulcanchem
CAS No.: 154303-05-6
VCID: VC0549435
InChI: InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)
SMILES:
Molecular Formula: C217H341N71O74S9
Molecular Weight: 5417.1

154303-05-6

CAS No.: 154303-05-6

Cat. No.: VC0549435

Molecular Formula: C217H341N71O74S9

Molecular Weight: 5417.1

Purity: >98%

* For research use only. Not for human or veterinary use.

154303-05-6 - 154303-05-6

Specification

CAS No. 154303-05-6
Molecular Formula C217H341N71O74S9
Molecular Weight 5417.1
Standard InChI InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)
Standard InChI Key KZMZKUVIDVBQGX-UHFFFAOYSA-N
Appearance White lyophilised solid

Introduction

Chemical Properties and Structure

Molecular Details

Echistatin possesses specific chemical properties that contribute to its biological activity and research utility. These properties are summarized in the following table:

PropertyValue
Chemical NameEchistatin
CAS Number154303-05-6
Molecular FormulaC217H341N71O74S9
Molecular Weight5417.04574
Physical FormPowder
Water SolubilitySoluble to 1 mg/ml in water
Recommended Storage-20°C

Table 1: Key chemical properties of Echistatin (154303-05-6)

Structural Characteristics

Echistatin is a peptide consisting of 49 amino acid residues. Its three-dimensional structure is stabilized by four disulfide bonds formed between specific cysteine residues (Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, and Cys20-Cys39) . This disulfide bonding pattern creates a rigid framework that contributes to the compound's stability and specific biological activity.

The complete amino acid sequence of Echistatin α1 isoform is:
H-Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr-OH

A critically important structural feature of Echistatin is the presence of the arginine-glycine-aspartic acid (RGD) sequence motif. This tripeptide sequence is essential for the compound's ability to bind to integrin receptors, particularly those involved in platelet aggregation and cell adhesion processes.

Biological Activity and Mechanisms

Integrin Receptor Antagonism

The primary mechanism of action for Echistatin involves antagonism of integrin receptors. Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions. Echistatin specifically targets certain integrin subtypes, most notably αVβ3 and the glycoprotein IIb/IIIa complex (αIIbβ3) .

The compound binds irreversibly to the RGD recognition site on these integrins, preventing them from interacting with their natural ligands such as fibrinogen, vitronectin, and other extracellular matrix proteins. This blockade effectively disrupts various cellular processes dependent on integrin-mediated adhesion and signaling.

Effects on Platelet Aggregation and Vascular Function

One of the most well-documented effects of Echistatin is its inhibition of platelet aggregation. By binding to the glycoprotein IIb/IIIa receptor on platelets, Echistatin prevents the binding of fibrinogen, which is necessary for platelet cross-linking and clot formation . This antithrombotic activity has made Echistatin valuable in research related to thrombosis and hemostasis.

In addition to its effects on platelets, Echistatin has been studied for its impact on vascular cells. The compound can inhibit angiogenesis (the formation of new blood vessels) by blocking αVβ3 integrin on endothelial cells . This anti-angiogenic activity has potential implications for cancer research, as tumor growth and metastasis depend heavily on new blood vessel formation.

Research Applications

Thrombosis and Hemostasis Studies

The ability of Echistatin to inhibit platelet aggregation has made it an important tool in thrombosis and hemostasis research. Studies utilizing this compound have contributed to our understanding of:

  • Platelet activation mechanisms

  • Integrin receptor function in thrombosis

  • Development of novel antithrombotic agents

  • Blood clotting disorders and their potential treatments

Research data indicate that Echistatin inhibits platelet aggregation at nanomolar concentrations, making it one of the most potent naturally occurring integrin antagonists discovered .

Anti-angiogenic Therapy Research

Echistatin has shown significant promise in anti-angiogenic therapy research, particularly in the context of cancer treatment. A patent (US20110319335A1) describes the potential use of integrin receptor antagonists like Echistatin in combination therapy for anti-angiogenic treatment .

The following table summarizes key research findings regarding the anti-angiogenic properties of Echistatin:

Research FocusFindingsImplications
Endothelial Cell AdhesionInhibits endothelial cell attachment to extracellular matrixBlocks initial steps of angiogenesis
Endothelial MigrationPrevents endothelial cell movement toward angiogenic stimuliDisrupts blood vessel formation process
Tumor AngiogenesisReduces formation of new blood vessels in tumor modelsPotential to restrict tumor growth
Combination TherapyEnhanced effects when used with other anti-angiogenic agentsPotential for multi-targeted cancer therapy approaches

Table 2: Anti-angiogenic research findings related to Echistatin

Synthesis and Preparation Methods

Two principal methods exist for obtaining Echistatin for research purposes:

  • Natural Isolation: Traditionally, Echistatin is isolated directly from the venom of Echis carinatus through a multi-step purification process that involves:

    • Venom extraction from the source organism

    • Fractionation using chromatographic techniques

    • Purification to isolate the specific peptide

    • Verification of identity and purity

  • Chemical Synthesis: Modern approaches include solid-phase peptide synthesis (SPPS), which allows for the precise assembly of the amino acid sequence. This method involves:

    • Sequential addition of protected amino acids

    • Formation of the correct disulfide bond pattern

    • Purification of the final product

    • Validation of structural integrity and biological activity

Synthetic production offers advantages in terms of scalability, reproducibility, and the possibility of incorporating modifications to study structure-activity relationships.

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